molecular formula C24H18ClF3N4OS B12033273 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 443740-19-0

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12033273
CAS No.: 443740-19-0
M. Wt: 502.9 g/mol
InChI Key: JDLOPBALPWXYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of SALOR-INT L243736-1EA involves several steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

SALOR-INT L243736-1EA undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SALOR-INT L243736-1EA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SALOR-INT L243736-1EA involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, further modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

SALOR-INT L243736-1EA can be compared with other compounds containing triazole rings and aromatic groups:

The uniqueness of SALOR-INT L243736-1EA lies in its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

CAS No.

443740-19-0

Molecular Formula

C24H18ClF3N4OS

Molecular Weight

502.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H18ClF3N4OS/c1-15-5-11-20(12-6-15)32-22(16-7-9-18(25)10-8-16)30-31-23(32)34-14-21(33)29-19-4-2-3-17(13-19)24(26,27)28/h2-13H,14H2,1H3,(H,29,33)

InChI Key

JDLOPBALPWXYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.